2-(N-[2-(benzimidazol-1-yl)acetyl]-3-fluoroanilino)-N-cyclohexyl-2-(2-methylphenyl)acetamide -

2-(N-[2-(benzimidazol-1-yl)acetyl]-3-fluoroanilino)-N-cyclohexyl-2-(2-methylphenyl)acetamide

Catalog Number: EVT-275742
CAS Number:
Molecular Formula: C30H31FN4O2
Molecular Weight: 498.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Mutant IDH1-IN-1 is a selective inhibitor of the cancer-associated enzyme mutant isocitrate dehydrogenase 1 (IDH1;) with IC50 values of 42, 4, and 80 nM for homozygous R132H and R132C mutant and heterozygous R132H wild-type enzymes, respectively, for converting α-ketoglutarate (α-KG) to 2-hydroxyglutaric acid (2-HG). It is selective for IDH1 mutant conversion of α-KG to 2-HG over homozygous wild-type enzyme conversion of isocitrate to α-KG (IC50 = 1,998 nM) and over IDH2 (IC50s = >10,000 nM). Mutant IDH1-IN-1 inhibits 2-HG production in vitro (IC50 = 81.5 nM in HEK293 cells expressing IDH1R132H). It allosterically binds to mutant IDH1 in a magnesium-dependent manner.
Mutant IDH1-IN-1 is a novel IDH1-Mutant inhibitor.

Asperspiropene A

Compound Description: Asperspiropene A is a meroterpenoid fungal metabolite characterized by a highly functionalized 1,8-dioxaspiro[4.5]decane motif. [] It exhibits potent inhibitory activity against mutant IDH1, with an inhibition constant (Ki) as low as 0.27 μM. [] Additionally, Asperspiropene A effectively reduced the cellular concentration of D2HG in HT1080 cells with an EC50 of 8.5 μM. [] Molecularly, treatment with Asperspiropene A resulted in decreased H3 K9me3 signal levels in HT1080 cells. [] Notably, Asperspiropene A is the first reported fungal metabolite to demonstrate inhibitory activity against mutant IDH1. []

AGI-5198

Compound Description: AGI-5198 is a selective, small-molecule inhibitor of mutant IDH1 (mIDH1). [, , ] In preclinical studies, AGI-5198 demonstrated dose-dependent blockage of R-2-hydroxyglutarate (R-2HG) production by the mutant IDH1 enzyme. [] Furthermore, it induced demethylation of histone H3K9me3 and expression of genes associated with gliogenic differentiation. [] AGI-5198 effectively impaired the growth of IDH1-mutant glioma cells, specifically those harboring the IDH1 mutation, without affecting IDH1–wild-type glioma cells. [] Importantly, the study observed minimal changes in genome-wide DNA methylation. [] Notably, AGI-5198's inhibitory effects were evident even when introduced 4 days after the introduction of mutant IDH1, highlighting its potential therapeutic window. []

Ivosidenib (AG-120)

Compound Description: Ivosidenib, also known as AG-120, is a first-in-class, oral, potent, reversible, and selective inhibitor specifically targeting the mutant IDH1 enzyme. [, ] It exhibits a favorable safety profile and has demonstrated clinical activity in patients with advanced hematologic malignancies harboring IDH1 mutations. [] Treatment with Ivosidenib has resulted in durable objective responses, including complete remissions, in a subset of patients. [] Molecular profiling studies suggest that co-occurring genomic alterations, such as DNMT3A and NPM1 mutations, might influence the response to Ivosidenib. [] Ivosidenib effectively reduces 2-HG levels in plasma and tumor tissues, both in preclinical models and clinical settings. [] Notably, it has shown promising results in inducing differentiation of leukemic blasts in patients with acute myeloid leukemia. [] Additionally, Ivosidenib has demonstrated potential in promoting morphologic and molecular changes in a subset of patients with IDH1-mutant cholangiocarcinoma. []

LY3410738

Compound Description: LY3410738 is a potent, covalent inhibitor specifically designed to target mutant IDH1. [] This compound exhibits a distinct mechanism of action by modifying a single cysteine residue (Cys269) located within an allosteric binding pocket of the enzyme. [] This covalent modification leads to rapid inactivation of the mutant IDH1 enzyme, selectively inhibiting 2-HG production without affecting α-ketoglutarate levels. [] Preclinical studies have demonstrated that LY3410738 displays superior potency in inhibiting 2-HG production and inducing differentiation of IDH1 mutant cells compared to AG-120 (ivosidenib). [] Moreover, in vivo studies revealed sustained 2-HG inhibition and a more robust and durable efficacy for LY3410738 compared to AG-120. [] Combination therapies incorporating LY3410738 with standard chemotherapy agents, such as Cytarabine and Azacitidine, or the FLT3 inhibitor Midostaurin, have shown promising synergistic effects in preclinical models of AML. []

DS-1001b

Compound Description: DS-1001b is a potent, orally bioavailable, brain-penetrant, and selective inhibitor designed to target mutant IDH1. [, , ] This compound effectively inhibits 2-HG production in cells expressing IDH1R132H or IDH1R132C mutations at low nanomolar concentrations (20–50 nM). [] Preclinical studies have confirmed its ability to penetrate the blood-brain barrier, making it a promising candidate for treating gliomas harboring IDH1 mutations. [] Furthermore, DS-1001b exhibited significant antitumor activity in a subcutaneous A1074 patient-derived xenograft (PDX) model with heterozygous IDH1R132H, leading to a substantial reduction in 2-HG levels within the tumor. [] DS-1001b is a tert-butylamine salt of DS-1001a. [] The brain exposure of the compound was tested in mice with radioactivity of [14C]DS-1001a, and the results suggested DS-1001a penetrates blood-brain barrier (BBB). [] DS-1001b is currently under investigation in a phase I clinical trial (NCT03030066) for treating gliomas with IDH1 mutations. []

Vorasidenib (AG-881)

Compound Description: Vorasidenib, also known as AG-881, represents a first-in-class, brain-penetrant, dual inhibitor targeting both mutant IDH1 and mutant IDH2 enzymes. [, , , ] This compound effectively prevents the accumulation of the oncometabolite d-2-hydroxyglutarate (2-HG) in cancers harboring IDH mutations. [] Preclinical studies have demonstrated that Vorasidenib exhibits excellent brain penetration in various species and significantly inhibits 2-HG production in glioma tissues. [] Specifically, in an orthotopic glioma mouse model, Vorasidenib reduced 2-HG levels by more than 97%. [] In a phase I clinical trial (NCT02481154), Vorasidenib demonstrated a favorable safety profile in patients with recurrent or progressive nonenhancing mutant IDH low-grade glioma (LGG). [] The study reported preliminary antitumor activity, with a median progression-free survival of 36.8 months observed in patients with nonenhancing glioma. []

FT-2102

Compound Description: FT-2102 is a potent, brain-penetrant, and selective inhibitor specifically targeting mutant IDH1. [] In preclinical studies, FT-2102 exhibited a favorable brain penetration profile, with a Kpuu value of 0.4 observed in intact rodents. [] Currently, FT-2102 is being evaluated in a Phase 2 clinical trial (NCT: 03684811) for patients with advanced relapsed/refractory mIDH1 gliomas. [] In this trial, patients received FT-2102 orally at a dose of 150mg twice daily. []

Properties

Product Name

2-(N-[2-(benzimidazol-1-yl)acetyl]-3-fluoroanilino)-N-cyclohexyl-2-(2-methylphenyl)acetamide

IUPAC Name

2-(N-[2-(benzimidazol-1-yl)acetyl]-3-fluoroanilino)-N-cyclohexyl-2-(2-methylphenyl)acetamide

Molecular Formula

C30H31FN4O2

Molecular Weight

498.6 g/mol

InChI

InChI=1S/C30H31FN4O2/c1-21-10-5-6-15-25(21)29(30(37)33-23-12-3-2-4-13-23)35(24-14-9-11-22(31)18-24)28(36)19-34-20-32-26-16-7-8-17-27(26)34/h5-11,14-18,20,23,29H,2-4,12-13,19H2,1H3,(H,33,37)

InChI Key

DXYIOARJXVTYJW-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1C(C(=O)NC2CCCCC2)N(C3=CC(=CC=C3)F)C(=O)CN4C=NC5=CC=CC=C54

Solubility

Soluble in DMSO

Synonyms

Mutant IDH1-IN-1

Canonical SMILES

CC1=CC=CC=C1C(C(=O)NC2CCCCC2)N(C3=CC(=CC=C3)F)C(=O)CN4C=NC5=CC=CC=C54

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.